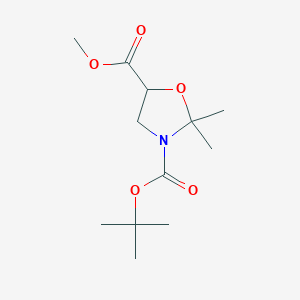

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

CAS No.: 1569089-78-6

Cat. No.: VC6401295

Molecular Formula: C12H21NO5

Molecular Weight: 259.302

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1569089-78-6 |

|---|---|

| Molecular Formula | C12H21NO5 |

| Molecular Weight | 259.302 |

| IUPAC Name | 3-O-tert-butyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3 |

| Standard InChI Key | RSQHRHJTNDOFGS-UHFFFAOYSA-N |

| SMILES | CC1(N(CC(O1)C(=O)OC)C(=O)OC(C)(C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate (molecular formula: C<sub>14</sub>H<sub>23</sub>NO<sub>5</sub>) features a rigid oxazolidine ring system with stereochemical control at the 4- and 5-positions. The tert-butyl group at C3 and methyl ester at C5 confer steric bulk and electronic stabilization, respectively, enhancing the compound’s utility in stereoselective reactions . Key physicochemical properties include:

-

Molecular Weight: 285.34 g/mol

-

Stereochemistry: The (4S,5R) configuration is commonly reported in synthetic protocols, as evidenced by NMR data .

-

Solubility: Soluble in polar aprotic solvents (e.g., THF, ethyl acetate) and sparingly soluble in hydrocarbons.

Synthesis and Characterization

Synthetic Route and Reaction Conditions

The synthesis of 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate follows a multi-step protocol involving hydroxy and amino group protection, Grignard addition, Burgess dehydration, and hydrogenation .

Step 1: Protection of Hydroxy and Amino Groups

Boc-L-threonine methyl ester undergoes cyclization with 2,2-dimethoxypropane under acidic conditions to form the oxazolidine ring. This step achieves simultaneous protection of the amino and hydroxy groups, yielding the intermediate 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate .

Step 2: Grignard Addition

A cerium-mediated Grignard reaction introduces alkyl groups to the oxazolidine scaffold. For example, treatment with a Grignard reagent (e.g., pentylmagnesium bromide) in THF at −78°C affords the β-hydroxy intermediate with high diastereoselectivity .

Reaction Conditions:

-

Reagent: CeCl<sub>3</sub> (1.0 equiv.), Grignard reagent (5.0 equiv.)

-

Solvent: THF

-

Temperature: −78°C to room temperature

Step 3: Burgess Dehydration

The β-hydroxy intermediate undergoes dehydration using Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) in toluene at 80°C, forming an α,β-unsaturated oxazolidine derivative .

Key Data:

Step 4: Hydrogenation and Deprotection

Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the double bond, followed by Boc-deprotection under acidic conditions to yield the final vicinal amino alcohol .

Spectroscopic Characterization

Structural confirmation relies on NMR and high-resolution mass spectrometry (HRMS):

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

HRMS:

-

Calculated for C<sub>14</sub>H<sub>23</sub>NO<sub>5</sub><sup>+</sup> [M+H]<sup>+</sup>: 274.1649

Applications in Asymmetric Catalysis

Chiral Ligand Synthesis

The compound serves as a precursor to β-sec-alkyl vicinal amino alcohols, which are pivotal in synthesizing chiral ligands such as iPr-BiOx. These ligands enable enantioselective transformations, including asymmetric alkylations and cross-couplings .

Example:

-

Ligand iPr-BiOx: Derived from 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate, this ligand facilitates copper-catalyzed asymmetric conjugate additions with >90% enantiomeric excess (ee) .

Industrial Relevance

The scalability of the synthetic route—employing continuous flow reactors and chromatography-free purification—makes the compound viable for industrial applications in pharmaceutical intermediates and agrochemicals .

Comparative Analysis with Related Oxazolidines

| Compound | Key Features | Applications |

|---|---|---|

| 3-tert-Butyl 5-methyl derivative | Chiral tert-butyl and methyl ester groups | Ligand synthesis, asymmetric catalysis |

| Linezolid | Oxazolidinone antibiotic | MRSA treatment |

| 4-Nonyl-substituted oxazolidine | Long alkyl chain for hydrophobicity | Phase-transfer catalysis |

The tert-butyl group in 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate enhances steric hindrance, improving enantioselectivity in catalytic cycles compared to linear alkyl variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume